molecular formula C23H18ClNO3 B11389157 10-(4-chlorobenzyl)-7-methyl-10,11-dihydrobenzo[3,4]chromeno[6,7-e][1,3]oxazin-5(9H)-one

10-(4-chlorobenzyl)-7-methyl-10,11-dihydrobenzo[3,4]chromeno[6,7-e][1,3]oxazin-5(9H)-one

Cat. No.: B11389157
M. Wt: 391.8 g/mol
InChI Key: IZOZUNTVZXAVDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-CHLOROPHENYL)METHYL]-12-METHYL-2,3,4,10-TETRAHYDRO-1,11-DIOXA-3-AZATETRAPHEN-10-ONE is a complex organic compound with a unique structure that includes a chlorophenyl group, a methyl group, and a tetrahydro-1,11-dioxa-3-azatetra-phenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-CHLOROPHENYL)METHYL]-12-METHYL-2,3,4,10-TETRAHYDRO-1,11-DIOXA-3-AZATETRAPHEN-10-ONE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with a suitable amine to form an intermediate, which is then cyclized under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like toluene and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(4-CHLOROPHENYL)METHYL]-12-METHYL-2,3,4,10-TETRAHYDRO-1,11-DIOXA-3-AZATETRAPHEN-10-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

3-[(4-CHLOROPHENYL)METHYL]-12-METHYL-2,3,4,10-TETRAHYDRO-1,11-DIOXA-3-AZATETRAPHEN-10-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-CHLOROPHENYL)METHYL]-12-METHYL-2,3,4,10-TETRAHYDRO-1,11-DIOXA-3-AZATETRAPHEN-10-ONE involves its interaction with specific molecular targets and pathways. For instance, it may act as an antioxidant by reducing reactive oxygen species (ROS) levels and boosting the glutathione system . Molecular docking studies suggest that it interacts with enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-CHLOROPHENYL)METHYL]-12-METHYL-2,3,4,10-TETRAHYDRO-1,11-DIOXA-3-AZATETRAPHEN-10-ONE is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H18ClNO3

Molecular Weight

391.8 g/mol

IUPAC Name

10-[(4-chlorophenyl)methyl]-7-methyl-9,11-dihydroisochromeno[4,3-g][1,3]benzoxazin-5-one

InChI

InChI=1S/C23H18ClNO3/c1-14-21-16(12-25(13-27-21)11-15-6-8-17(24)9-7-15)10-20-18-4-2-3-5-19(18)23(26)28-22(14)20/h2-10H,11-13H2,1H3

InChI Key

IZOZUNTVZXAVDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=CC=CC=C43)CN(CO2)CC5=CC=C(C=C5)Cl

Origin of Product

United States

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